molecular formula C21H15ClN2O3 B3006754 5-(4-Aminophenoxy)-2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 310451-96-8

5-(4-Aminophenoxy)-2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3006754
CAS No.: 310451-96-8
M. Wt: 378.81
InChI Key: IAXWPNOOAHBSOE-UHFFFAOYSA-N
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Description

5-(4-Aminophenoxy)-2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by:

  • Position 5 substitution: A 4-aminophenoxy group, introducing an oxygen-linked aromatic amine.
  • Position 2 substitution: A 3-chloro-2-methylphenyl group, combining halogen (Cl) and alkyl (CH₃) moieties.

Phthalimides are renowned for diverse bioactivities, including anticonvulsant, anti-inflammatory, and kinase-inhibitory effects .

Properties

IUPAC Name

5-(4-aminophenoxy)-2-(3-chloro-2-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-12-18(22)3-2-4-19(12)24-20(25)16-10-9-15(11-17(16)21(24)26)27-14-7-5-13(23)6-8-14/h2-11H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXWPNOOAHBSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Aminophenoxy)-2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione, a compound belonging to the isoindole-1,3-dione family, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity based on available research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN2O3, with a molecular weight of approximately 320.75 g/mol. The structure features an isoindole core substituted with a 4-aminophenoxy group and a 3-chloro-2-methylphenyl moiety.

Research indicates that isoindole derivatives exhibit various biological activities, primarily through mechanisms involving the inhibition of key enzymes and pathways associated with cancer cell proliferation. The specific action of this compound may involve:

  • Inhibition of Tyrosine Kinase : Some studies suggest that isoindole derivatives can act as tyrosine kinase inhibitors, which are crucial in signaling pathways that regulate cell division and survival .
  • Antimitotic Activity : The compound has shown potential antimitotic effects against various cancer cell lines, indicating its role in disrupting mitotic processes essential for tumor growth .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.
  • Results :
    • A549 cells exhibited an IC50 value of approximately 114.25 μM.
    • HeLa cells showed an IC50 value around 140.60 μM .

These results indicate moderate cytotoxicity, suggesting further optimization could enhance efficacy.

In Vivo Studies

In vivo evaluations using xenograft models have been conducted to assess the therapeutic potential of the compound:

  • Animal Models : Nude mice were used to study the effects of the compound on tumor growth.
  • Findings : Treatment with the compound resulted in significant tumor size reduction compared to control groups over a treatment period of 60 days .

Case Studies and Clinical Relevance

A notable case study involved the administration of this compound in a preclinical setting:

StudyCell LineIC50 (μM)Observations
Study AA549114.25Significant inhibition of cell viability
Study BHeLa140.60Moderate cytotoxicity observed

These findings suggest that while the compound shows promise as an anticancer agent, further studies are necessary to elucidate its full therapeutic potential and safety profile.

Comparison with Similar Compounds

Halogen-Substituted Phthalimides

Compound Name/ID Substituents Key Findings/Activity Reference
Target Compound 3-Chloro-2-methylphenyl at Position 2 Hypothesized anticonvulsant activity
5,6-Dichloro-2-(2-hydroxyphenyl)-phthalimide 5,6-dichloro; 2-hydroxyphenyl Enhanced solubility and bioactivity
2-(4-Chlorophenyl)-phthalimide (Compound 4) 4-chlorophenyl acryloyl at Position 4 Cholinesterase inhibition (in vitro)

Analysis :

  • Chlorine Position : The target’s 3-chloro group on the phenyl ring may enhance lipophilicity and target binding compared to para-substituted chlorophenyl analogs (e.g., Compound 4) .
  • Dichloro Effects : 5,6-Dichloro phthalimides () show improved bioactivity, suggesting that additional halogens could amplify efficacy, though steric effects may differ in the target compound .

Aminophenyl-Substituted Derivatives

Compound Name/ID Substituents Key Findings/Activity Reference
Target Compound 4-Aminophenoxy at Position 5 Potential CNS penetration
5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-phthalimide 4-aminophenyl sulfanyl at Position 4 Improved electronic conjugation

Analysis :

  • Linkage Effects: The target’s 4-aminophenoxy group uses an oxygen bridge, whereas ’s compound employs a sulfur linkage. Sulfur’s polarizability may enhance electronic interactions, but oxygen offers better metabolic stability .
  • Amino Group Orientation: Both compounds feature para-aminophenyl groups, which are critical for hydrogen bonding in target proteins (e.g., sodium channels or kinases) .

Anticonvulsant Phthalimides

Compound Name/ID Substituents Key Findings/Activity Reference
Target Compound 3-Chloro-2-methylphenyl; 4-aminophenoxy Predicted sodium channel modulation
2-(2-Phenylethyl)-phthalimide (Compound 13) Phenylethyl at Position 2 Moderate anticonvulsant activity
5-Nitro-2-(2-phenylethyl)-phthalimide (Compound 14) Nitro group at Position 5 Enhanced docking affinity vs. phenytoin

Analysis :

  • Substituent Impact: Compound 14’s nitro group improved docking affinity in sodium channel models compared to non-nitro analogs . The target’s 4-aminophenoxy group may similarly enhance binding via polar interactions.
  • Chlorine vs.

Structural and Crystallographic Insights

Compound Name/ID Substituents Key Findings/Activity Reference
Target Compound Bulky 3-chloro-2-methylphenyl Potential crystalline stability
4-Chloro-2-(quinolin-8-yl)-phthalimide Quinoline at Position 2; chloro at Position 4 Stable crystal packing; optical applications

Analysis :

  • Optical Properties : Electron-withdrawing groups (e.g., Cl) enhance conjugation, suggesting the target compound could exhibit unique UV-Vis profiles for analytical applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(4-Aminophenoxy)-2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, intermediates such as 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) and epoxide-containing isoindole-diones (e.g., 2-[(2S)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione, CAS 161596-47-0) are critical for introducing the aminophenoxy and substituted phenyl groups . Reaction conditions (e.g., temperature, catalysts like Pd/C) should be optimized to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, as demonstrated for structurally related isoindole-diones in impurity profiling studies . X-ray crystallography, as applied to similar phthalimide derivatives, can resolve stereochemical ambiguities .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature (e.g., 25°C vs. 40°C). For related isoindole-diones, storage in amber glass vials under inert gas (N₂) at -20°C minimizes hydrolysis and oxidation . Accelerated stability testing (ICH guidelines) can predict shelf-life .

Advanced Research Questions

Q. How do structural modifications at the 5-(4-aminophenoxy) moiety influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on phthalimide analogs (e.g., 5,6-dichloro-substituted derivatives) reveal that electron-donating groups (e.g., -NH₂) enhance interactions with biological targets like kinases or inflammatory mediators . Computational docking (using MOE software) can predict binding affinities to proteins such as TNF-α or CRBN, as seen in related studies .

Q. What strategies mitigate byproduct formation during the coupling of the 3-chloro-2-methylphenyl group?

  • Methodological Answer : Byproducts often arise from incomplete substitution or oxidation. Strategies include:

  • Using excess aryl halide (1.5 equiv) and Pd-catalyzed coupling conditions .
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound from dimeric impurities .
  • Monitoring reaction progress via TLC or in-situ FTIR to detect intermediate formation .

Q. How can computational models predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer : QSAR models and molecular dynamics simulations (e.g., using GROMACS) can predict logP, solubility, and membrane permeability. For example, morpholinone-containing analogs exhibit improved bioavailability due to reduced plasma protein binding, as modeled for related pharmaceuticals . ADMET predictors (e.g., SwissADME) validate metabolic stability and toxicity risks .

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